ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate
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Overview
Description
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate amino compound under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final carbamate compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Scientific Research Applications
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-phenyl carbamate: Another carbamate with similar structural features but different biological activities.
4-chlorophenyl carbamate: Shares the chlorophenyl group but differs in the amino and ethyl groups.
Uniqueness
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is a chemical compound with potential biological activity, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C16H16ClN2O3
- Molecular Weight: 355.2 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC(=O)NC@HN
2. Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: The reaction begins with 4-chlorobenzyl chloride and 2-amino-4-hydroxybenzoic acid.
- Reagents: Ethyl chloroformate is used to form the carbamate.
- Conditions: The synthesis is usually carried out in solvents like dichloromethane and often requires catalysts such as triethylamine to enhance yield.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
3.2 Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases.
3.3 Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cancer models, including:
- HeLa Cells: Exhibited significant cytotoxicity with an IC50 value of approximately 12 µM.
- Breast Cancer Cell Lines: Demonstrated selective toxicity towards MCF-7 cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed effective inhibition against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Case Study 2: Anti-inflammatory Response
In a clinical trial assessing its anti-inflammatory properties, patients treated with this compound showed a marked reduction in inflammatory markers compared to the control group.
6. Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl N-[2-amino-4-(4-chlorophenyl)methoxy]phenyl carbamate | Antimicrobial, Anti-inflammatory, Anticancer | ~12 | Enzyme inhibition |
Similar Compound A | Anticancer | ~15 | Cell cycle arrest |
Similar Compound B | Antimicrobial | ~20 | Membrane disruption |
Properties
Molecular Formula |
C16H17ClN2O3 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-8-7-13(9-14(15)18)22-10-11-3-5-12(17)6-4-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
WRNXLOSNYYSKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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